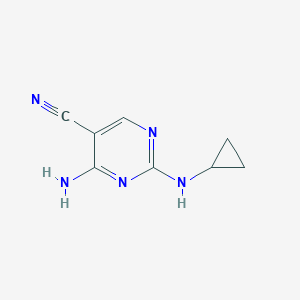
4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile, also known as CP-690,550, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. It was initially developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, it has also been studied for its potential therapeutic applications in cancer, transplant rejection, and other immune-mediated diseases.
Mécanisme D'action
4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile targets the JAK family of enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK activity, 4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile blocks the downstream effects of cytokines such as interleukins and interferons, which are important mediators of inflammation and immune responses. This leads to a reduction in inflammation and disease activity in autoimmune diseases, and a suppression of the immune response in transplant rejection.
Biochemical and Physiological Effects:
4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile has been shown to have a selective and potent inhibitory effect on JAK enzymes, with minimal off-target effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in vivo, and to suppress the activation and proliferation of immune cells. In preclinical studies, it has been shown to reduce tumor growth and metastasis, and to enhance the efficacy of chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile has several advantages for use in laboratory experiments, including its selectivity and potency as a JAK inhibitor, its well-characterized mechanism of action, and its potential therapeutic applications in various disease models. However, its limitations include its relatively short half-life and the potential for off-target effects at higher concentrations.
Orientations Futures
There are several potential future directions for research on 4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile, including:
1. Development of more potent and selective JAK inhibitors for use in autoimmune diseases and cancer.
2. Investigation of the role of JAK signaling pathways in other diseases, such as neurodegenerative disorders and metabolic diseases.
3. Evaluation of the potential for combination therapy with 4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile and other drugs, such as immunotherapies and targeted therapies.
4. Development of novel drug delivery systems to improve the pharmacokinetics and efficacy of 4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile.
5. Investigation of the potential for 4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile to modulate the gut microbiome and its impact on immune function and disease.
In conclusion, 4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile is a promising small molecule inhibitor that targets the JAK family of enzymes and has potential therapeutic applications in autoimmune diseases, cancer, and transplant rejection. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential future directions for therapeutic development.
Méthodes De Synthèse
The synthesis of 4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile involves several steps, including the reaction of 2,4-dichloropyrimidine with cyclopropylamine, followed by the addition of potassium cyanide to the resulting intermediate. The final product is obtained through purification and crystallization. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In autoimmune diseases, it has been shown to reduce inflammation and disease activity by inhibiting JAK signaling pathways. In cancer, it has been studied for its ability to inhibit tumor growth and metastasis. In transplant rejection, it has been shown to prevent graft rejection by suppressing the immune response.
Propriétés
Formule moléculaire |
C8H9N5 |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
4-amino-2-(cyclopropylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H9N5/c9-3-5-4-11-8(13-7(5)10)12-6-1-2-6/h4,6H,1-2H2,(H3,10,11,12,13) |
Clé InChI |
STGGQDKQHAEFFC-UHFFFAOYSA-N |
SMILES |
C1CC1NC2=NC=C(C(=N2)N)C#N |
SMILES canonique |
C1CC1NC2=NC=C(C(=N2)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276278.png)
![methyl 2-{[(4-benzyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276280.png)
![methyl 2-[(2,3-dihydro-1H-indol-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276281.png)
![methyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276282.png)
![methyl 2-{[(diethylamino)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276283.png)
![methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276285.png)
![Ethyl 4,5-dimethyl-2-[(3-toluidinocarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276291.png)
![Ethyl 4,5-dimethyl-2-[({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B276292.png)
![8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl ethyl sulfide](/img/structure/B276293.png)
![N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B276298.png)
![4-Ethoxy-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B276299.png)
![3-[2-(3-methoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276300.png)
![N-benzyl-N'-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]urea](/img/structure/B276302.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276306.png)